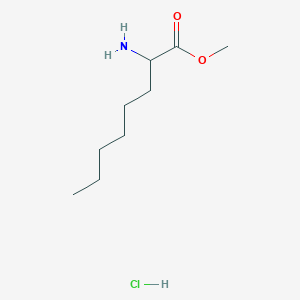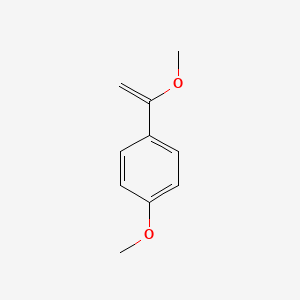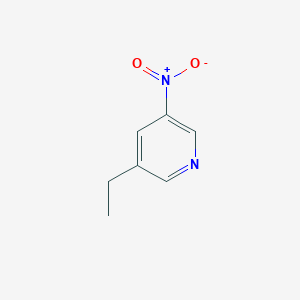
3-Ethyl-5-nitropyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-5-nitropyridine is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of an ethyl group at the third position and a nitro group at the fifth position on the pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-5-nitropyridine typically involves nitration of 3-ethylpyridine. One common method involves the reaction of 3-ethylpyridine with a nitrating agent such as dinitrogen pentoxide (N₂O₅) in an organic solvent. The reaction proceeds through the formation of an N-nitropyridinium ion, which then undergoes a [1,5] sigmatropic shift to yield this compound .
Industrial Production Methods
Industrial production of nitropyridine derivatives, including this compound, often involves similar nitration processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, safety measures are crucial due to the handling of nitrating agents and the exothermic nature of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-5-nitropyridine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The ethyl group can be oxidized to a carboxyl group under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal hydrides like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Major Products Formed
Reduction: 3-Ethyl-5-aminopyridine.
Substitution: Various substituted pyridines depending on the nucleophile used.
Oxidation: 3-Carboxy-5-nitropyridine.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-5-nitropyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its structural similarity to biologically active pyridine derivatives.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Ethyl-5-nitropyridine largely depends on its chemical reactivity. The nitro group is electron-withdrawing, making the pyridine ring more susceptible to nucleophilic attack. This property is exploited in various substitution reactions. Additionally, the nitro group can undergo reduction to form an amino group, which can further participate in hydrogen bonding and other interactions with biological targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitropyridine: Lacks the ethyl group, making it less hydrophobic.
5-Nitropyridine-2-sulfonic acid: Contains a sulfonic acid group, which significantly alters its solubility and reactivity.
2-Amino-5-nitropyridine: Contains an amino group instead of an ethyl group, affecting its hydrogen bonding capabilities.
Uniqueness
3-Ethyl-5-nitropyridine is unique due to the presence of both an ethyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for targeted applications in synthesis and research .
Eigenschaften
CAS-Nummer |
131941-32-7 |
|---|---|
Molekularformel |
C7H8N2O2 |
Molekulargewicht |
152.15 g/mol |
IUPAC-Name |
3-ethyl-5-nitropyridine |
InChI |
InChI=1S/C7H8N2O2/c1-2-6-3-7(9(10)11)5-8-4-6/h3-5H,2H2,1H3 |
InChI-Schlüssel |
REFPTFXAGFZVAX-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=CN=C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 2-(5-chloro-3-methylbenzo[b]thiophen-2-yl)acetate](/img/structure/B15331571.png)


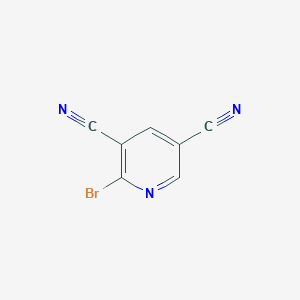

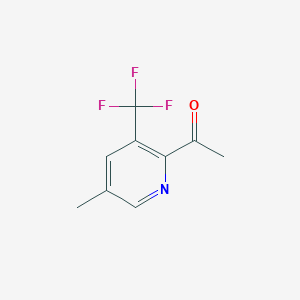
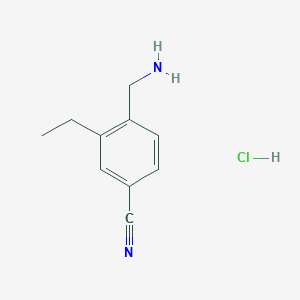
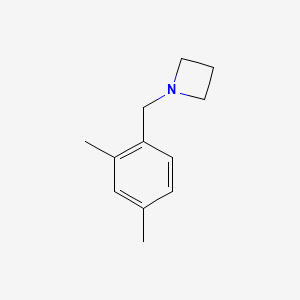
![8-Fluoro-2-(3-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B15331625.png)
